Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate
Overview
Description
Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate is a fluorinated compound with the molecular formula C8H4F15NO3 and a molecular weight of 447.0983 g/mol . It is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate typically involves the reaction of perfluorinated alcohols with ammonium hydroxide under controlled conditions. The reaction is carried out in a well-ventilated area to avoid inhalation of fumes . Industrial production methods may involve large-scale reactors and precise temperature control to ensure high purity and yield .
Chemical Reactions Analysis
Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Scientific Research Applications
Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of fluorinated compounds and as a catalyst in various chemical reactions.
Biology: Its unique properties make it useful in studying the interactions of fluorinated compounds with biological systems.
Medicine: It is being explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism of action of Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the stability and reactivity of the compound, leading to its unique chemical properties. The pathways involved include the formation of stable complexes with metal ions and the inhibition of certain enzymatic reactions .
Comparison with Similar Compounds
Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate can be compared with other similar compounds such as:
Ammonium 2-(heptafluoropropoxy)-2,3,3,3-tetrafluoropropanoate: This compound has a similar structure but with a different perfluorinated group, leading to variations in its chemical properties.
Ammonium perfluoro(2-methyl-3-oxa-octanoate): Another similar compound with a different fluorinated chain length, affecting its reactivity and applications. The uniqueness of this compound lies in its specific fluorinated structure, which provides distinct chemical and physical properties.
Properties
IUPAC Name |
azanium;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15O3.H3N/c9-2(1(24)25,6(16,17)18)26-8(22,23)5(14,15)3(10,11)4(12,13)7(19,20)21;/h(H,24,25);1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVUWLKXQRJTAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)[O-].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896639 | |
Record name | Ammonium 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510774-81-9, 96513-97-2 | |
Record name | Ammonium 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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